molecular formula C17H17N3O3 B1411349 methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate CAS No. 1428794-40-4

methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate

Cat. No.: B1411349
CAS No.: 1428794-40-4
M. Wt: 311.33 g/mol
InChI Key: OELMQXQWDDBVHU-UHFFFAOYSA-N
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Description

Methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrole ring, which is known for its versatility in medicinal chemistry. The structure includes a cyano group and a carboxamide moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of substituted benzaldehydes with cyanoacetic acid derivatives under specific conditions to yield the desired pyrrole derivatives.

Synthesis Pathway Example

A common synthetic route involves the following steps:

  • Condensation Reaction : Reacting a suitable benzaldehyde with cyanoacetic acid in the presence of a base.
  • Cyclization : The intermediate undergoes cyclization to form the pyrrole ring.
  • Functionalization : Further modifications introduce the carboxamide and methyl groups.

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. In vitro studies revealed that compounds with similar structures displayed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium species, indicating potent antibacterial effects .

CompoundMIC (μg/mL)Target Bacteria
This compound< 0.016Mycobacterium tuberculosis
Compound A0.5Staphylococcus aureus
Compound B1.0Escherichia coli

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that pyrrole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, certain analogs have been identified as inhibitors of PKMYT1, a kinase implicated in DNA damage response pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
  • Cell Cycle Regulation : By inhibiting PKMYT1, it may disrupt cell cycle progression in cancer cells, leading to apoptosis .
  • Mycolic Acid Biosynthesis Inhibition : The compound's interaction with the MmpL3 protein in Mycobacterium tuberculosis affects mycolic acid biosynthesis, crucial for bacterial cell wall integrity .

Study on Antitubercular Activity

In a detailed study published in Nature, researchers evaluated a series of pyrrole derivatives for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. This compound was included in this evaluation, demonstrating significant efficacy compared to traditional antibiotics .

Evaluation of Anticancer Properties

Another study focused on the anticancer potential of pyrrole derivatives, including this compound. The results indicated that compounds with similar scaffolds could effectively inhibit tumor growth in vitro and in vivo by targeting key signaling pathways involved in cell proliferation .

Properties

IUPAC Name

methyl 2-[(1-benzyl-3-cyanopyrrole-2-carbonyl)-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-19(12-15(21)23-2)17(22)16-14(10-18)8-9-20(16)11-13-6-4-3-5-7-13/h3-9H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELMQXQWDDBVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C(=O)C1=C(C=CN1CC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid (7.3 g, 32.4 mmol) in N,N-Dimethylformamide (DMF) (100 mL) was treated with sarcosine methyl ester hydrochloride (12 g, 86 mmol) and DIPEA (30 mL, 172 mmol), followed by HATU (26 g, 68.4 mmol). The mixture was stirred at 40° C. for 1 hour. The mixture was cooled to room temperature, brine was added and the resultant was extracted with ethyl acetate. The combined extracts were washed with HCl (1M), followed by brine, dried over Na2SO4, filtered and concentrated. The residue was purified on silica gel (0-70% ethyl acetate/hexanes) to afford methyl 2-(1-benzyl-3-cyano-N-methyl-1H-pyrrole-2-carboxamido)acetate (9.2 g, 29.6 mmol, 91% yield) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) ppm 7.31-7.38 (m, 3H). 7.20-7.26 (m, 2H) 6.73-6.78 (m, 1H) 6.40-6.46 (m, 1H) 5.17-5.26 (s, 2H) 4.16-4.26 (s, 2H) 3.71-3.80 (s, 3H) 3.06-3.15 (s, 3H); LCMS (m/z) ES+=312 (M+1).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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